JZL195
Overview
Description
JZL195 is a potent inhibitor of both fatty acid amide hydrolase and monoacylglycerol lipase, the primary enzymes responsible for degrading the endocannabinoids anandamide and 2-arachidonoylglycerol . This compound has gained significant attention in scientific research due to its dual inhibitory action, which enhances the endocannabinoid system’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JZL195 involves the reaction of 4-nitrophenyl chloroformate with 4-(3-phenoxybenzyl)piperazine in the presence of a base . The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
JZL195 undergoes several types of chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amine group under specific conditions.
Substitution: The ester linkage in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
Reduction: The major product of the reduction of this compound is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
JZL195 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of fatty acid amide hydrolase and monoacylglycerol lipase.
Biology: Employed in research to understand the role of endocannabinoids in various physiological processes.
Industry: Utilized in the development of new pharmacological agents targeting the endocannabinoid system.
Mechanism of Action
JZL195 exerts its effects by inhibiting the enzymes fatty acid amide hydrolase and monoacylglycerol lipase . These enzymes are responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol. By inhibiting these enzymes, this compound increases the levels of these endocannabinoids, enhancing their physiological effects. The molecular targets of this compound include the active sites of fatty acid amide hydrolase and monoacylglycerol lipase, where it binds and prevents the enzymes from catalyzing the hydrolysis of endocannabinoids .
Comparison with Similar Compounds
Similar Compounds
JZL184: Another inhibitor of monoacylglycerol lipase but not fatty acid amide hydrolase.
URB597: A selective inhibitor of fatty acid amide hydrolase.
JNJ-42165279: A dual inhibitor similar to JZL195 but with different potency and selectivity profiles.
Uniqueness
This compound is unique due to its dual inhibitory action on both fatty acid amide hydrolase and monoacylglycerol lipase, making it a valuable tool in studying the endocannabinoid system . Its ability to simultaneously increase levels of anandamide and 2-arachidonoylglycerol provides a broader spectrum of physiological effects compared to compounds that inhibit only one of these enzymes.
Properties
IUPAC Name |
(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c28-24(32-22-11-9-20(10-12-22)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYRAEKLMNDRFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029877 | |
Record name | 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210004-12-8 | |
Record name | JZL-195 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210004128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JZL-195 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP6P2HKJ54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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